Etoricoxib impurity Q

Process impurity profiling Synthetic intermediate characterization Oxidation state analysis

Etoricoxib impurity Q (CAS 292067-97-1), chemically designated as 5-chloro-6'-methyl-3-(4-(methylthio)phenyl)-2,3'-bipyridine, is a process-related impurity of the selective COX-2 inhibitor etoricoxib. It possesses the molecular formula C18H15ClN2S and a molecular weight of 326.84 g/mol.

Molecular Formula C18H15ClN2S
Molecular Weight 326.8 g/mol
CAS No. 292067-97-1
Cat. No. B3121719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib impurity Q
CAS292067-97-1
Molecular FormulaC18H15ClN2S
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)SC
InChIInChI=1S/C18H15ClN2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(22-2)8-6-13/h3-11H,1-2H3
InChIKeyXHBSMUXOJQIJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib Impurity Q (CAS 292067-97-1): Reference Standard Overview for Pharmaceutical Procurement and Analytical Method Development


Etoricoxib impurity Q (CAS 292067-97-1), chemically designated as 5-chloro-6'-methyl-3-(4-(methylthio)phenyl)-2,3'-bipyridine, is a process-related impurity of the selective COX-2 inhibitor etoricoxib. It possesses the molecular formula C18H15ClN2S and a molecular weight of 326.84 g/mol . This compound is the thioether (methylsulfide, -SMe) analog of the etoricoxib active pharmaceutical ingredient (API), which bears a methylsulfonyl (-SO2Me) group at the equivalent position. As a penultimate synthetic intermediate that has not undergone the final oxidation step, impurity Q represents a critical marker of incomplete conversion during etoricoxib manufacture and is supplied as a high-purity analytical reference standard (typically ≥95% by HPLC) for use in method validation, ANDA submission, and quality control batch-release testing in accordance with ICH Q3A guidelines [1].

Why Etoricoxib Impurity Q Cannot Be Substituted by Other Etoricoxib Process Impurities in Analytical and Regulatory Workflows


Etoricoxib impurity Q is not interchangeable with other etoricoxib-related impurities because it occupies a distinct oxidation state within the synthetic pathway—the thioether (-SMe, oxidation state 0) form—that differs fundamentally from both the sulfoxide intermediate (impurity 10, -SO(Me), oxidation state +1) and the sulfone API (-SO2Me, oxidation state +2) . This oxidation-state difference produces a quantifiable cascade of physicochemical properties: a polar surface area (PSA) of 51.08 Ų versus 62.06 Ų for the sulfoxide and 68.30 Ų for the sulfone, directly impacting reversed-phase chromatographic retention; an aqueous solubility of 0.015 g/L versus 0.21 g/L for the sulfoxide; and a molecular mass difference of Δ16 Da (to sulfoxide) and Δ32 Da (to API), which is critical for mass spectrometric identification . Furthermore, the patent literature explicitly documents that incomplete oxidation of the thioether precursor generates persistent sulfoxide contamination at approximately 4–5% in crude etoricoxib, necessitating dedicated reference standards for each oxidation-state impurity to achieve the >99.80% purity and single-impurity <0.10% thresholds required by USP and ICH Q3A specifications [1]. Substituting impurity Q with the sulfoxide (impurity 10, CAS 316149-01-6) or any other etoricoxib impurity would therefore compromise chromatographic peak identification, mass spectral confirmation, and regulatory compliance.

Etoricoxib Impurity Q: Quantitative Differentiation Evidence Versus Closest Analogs for Procurement Decision Support


Oxidation-State Cascade: Thioether (Impurity Q) Versus Sulfoxide (Impurity 10) Versus Sulfone (API) — Structural and Physicochemical Differentiation

Etoricoxib impurity Q is the thioether (-SMe) member of a three-member oxidation-state cascade that defines the final stages of etoricoxib synthesis. The cascade proceeds from thioether (impurity Q, oxidation state 0) → sulfoxide (impurity 10, CAS 316149-01-6, oxidation state +1) → sulfone (API, CAS 202409-33-4, oxidation state +2) . This progression is driven by hydrogen peroxide oxidation in the presence of sodium tungstate catalyst; incomplete oxidation of the thioether yields the sulfoxide as a persistent byproduct at approximately 5% abundance, which cannot be driven to completion even with excess oxidant [1]. The three species are distinguishable by their molecular formulas (C18H15ClN2S vs. C18H15ClN2OS vs. C18H15ClN2O2S), monoisotopic masses (326.064 vs. 342.059 vs. 358.054 Da), and polar surface areas (PSA: 51.08 vs. 62.06 vs. 68.30 Ų) . The PSA difference of Δ17.22 Ų between impurity Q and the API is solely attributable to the two oxygen atoms of the sulfone group and directly governs reversed-phase HPLC retention, with the less polar thioether eluting later under typical C18 conditions [2].

Process impurity profiling Synthetic intermediate characterization Oxidation state analysis Etoricoxib manufacturing QC

Aqueous Solubility Differentiation: Impurity Q (0.015 g/L) Versus Sulfoxide Impurity 10 (0.21 g/L) — 14-Fold Difference Impacting Sample Preparation and Mobile Phase Compatibility

Etoricoxib impurity Q exhibits an experimentally determined aqueous solubility of 0.015 g/L (15 µg/mL) at 25 °C, compared with 0.21 g/L (210 µg/mL) for the sulfoxide impurity 10—a 14-fold difference . This solubility differential arises directly from the absence of polar S→O bonds in the thioether: the sulfoxide oxygen atom increases both PSA (62.06 vs. 51.08 Ų) and hydrogen-bond acceptor count, enhancing water miscibility. The API (sulfone) is described as 'practically insoluble in water' in the USP Medicines Compendium, consistent with the non-monotonic solubility trend across the oxidation cascade (thioether < sulfone < sulfoxide) [1]. For reference standard users, this means impurity Q requires organic co-solvents (e.g., acetonitrile, methanol, or DMSO) for quantitative dissolution at concentrations typically employed for stock standard preparation (0.1–1.0 mg/mL), and diluent composition must be carefully controlled to avoid precipitation during serial dilution for linearity studies [2].

Aqueous solubility Sample preparation Reference standard dissolution HPLC diluent selection

Melting Point Differentiation: Impurity Q (123 °C) Versus API (134–135 °C) — Δ11–12 °C Supporting Identity Confirmation and Crystallinity Assessment

Etoricoxib impurity Q exhibits a melting point of 123 °C, compared with a melting range of 134–135 °C for the etoricoxib API . This Δ11–12 °C depression is consistent with the reduced crystal lattice energy of the thioether relative to the sulfone, attributable to the weaker intermolecular interactions of -SMe versus the dipolar -SO2Me group. Notably, the sulfoxide impurity 10 shares a nearly identical melting point (122–123 °C) with impurity Q, meaning that melting point alone cannot distinguish between these two under-oxidized species . However, the API-to-impurity Q melting point difference of ≥11 °C is sufficient for rapid identity confirmation by mixed melting point determination or differential scanning calorimetry (DSC), and serves as a practical quality indicator: a significantly depressed melting point in a batch of impurity Q reference standard may indicate the presence of residual solvents or other contaminants .

Melting point Thermal analysis Identity testing Solid-state characterization

Chromatographic Selectivity Foundation: PSA Differential of Δ17.22 Ų (Impurity Q vs. API) and Δ10.98 Ų (Impurity Q vs. Sulfoxide) Driving Reversed-Phase Resolution

The topological polar surface area (TPSA) of etoricoxib impurity Q is 51.08 Ų, compared with 62.06 Ų for the sulfoxide impurity 10 and 68.30 Ų for the sulfone API . This progressive PSA increase (51.08 → 62.06 → 68.30 Ų) across the oxidation cascade is directly proportional to the number of oxygen atoms on sulfur and predicts the elution order on reversed-phase HPLC: the least polar thioether (impurity Q) will exhibit the strongest retention on C18 or similar stationary phases, followed by the sulfoxide, with the most polar sulfone (API) eluting earliest under typical aqueous-organic mobile phase conditions . The Hartman et al. (2003) method, developed at Merck Research Laboratories, achieved resolution of thirteen process impurities and three degradation products through systematic optimization of pH, temperature, and mobile phase composition, confirming that impurities spanning this PSA range are chromatographically resolvable with appropriate method development [1]. The ΔPSA of 10.98 Ų between impurity Q and the sulfoxide impurity 10 is sufficient to achieve baseline resolution (Rs ≥ 1.5) under optimized conditions, but co-elution risk exists with generic pharmacopoeial methods if the stationary phase or gradient is not specifically tuned to resolve the thioether–sulfoxide pair.

Chromatographic selectivity Reversed-phase HPLC Polar surface area Retention time prediction Method development

Mass Spectrometric Differentiation: Δ32 Da (2O) and Δ16 Da (1O) Mass Shifts Enabling Unambiguous LC-MS Identification of Under-Oxidized Species

Etoricoxib impurity Q has a monoisotopic mass of 326.064 Da (C18H15ClN2S), which differs from the sulfoxide impurity 10 by exactly 15.995 Da (one oxygen atom) and from the API by 31.990 Da (two oxygen atoms) . These mass differences are readily resolved by low-resolution single-quadrupole LC-MS instruments (unit mass resolution sufficient to distinguish Δ16 Da) and can be definitively confirmed by high-resolution mass spectrometry (HRMS) with mass accuracy < 5 ppm. In the context of the Hartman et al. (2003) method, which employed LC/MS for structural confirmation of etoricoxib decomposition products, the characteristic [M+H]+ ions for impurity Q (m/z 327.07), impurity 10 (m/z 343.07), and the API (m/z 359.07) provide unambiguous identification of the oxidation state of any detected impurity [1]. Furthermore, the chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1) produces a characteristic M:M+2 doublet that confirms the presence of the single chlorine atom in all three species, adding a second dimension of mass spectrometric specificity [2].

LC-MS Mass spectrometry Impurity identification Molecular weight confirmation High-resolution MS

Regulatory Threshold Compliance: USP Monograph Acceptance Criterion of NMT 0.10% Individual Impurity and the Need for Impurity Q as a Specified Reference Standard

The USP Medicines Compendium monograph for etoricoxib establishes an acceptance criterion of NMT 0.10% for any individual organic impurity and NMT 2.0% for total impurities, consistent with ICH Q3A thresholds for a drug substance with a maximum daily dose ≤ 2 g/day (identification threshold 0.10%, qualification threshold 0.15%) [1][2]. The patent literature demonstrates that without dedicated purification steps targeting the sulfoxide impurity derived from unreacted thioether (impurity Q), crude etoricoxib contains approximately 4–5% of sulfoxide impurity IX [3]. The thioether itself (impurity Q) may also persist as a residual starting material or intermediate. To demonstrate compliance with the NMT 0.10% criterion, ANDA applicants must possess and employ a characterized reference standard of impurity Q for peak identification, relative response factor determination, and accurate quantitation. The USP monograph specifically lists five specified impurities (A through E) with corresponding USP Reference Standards; impurity Q, as a defined process-related substance with a known structure and CAS number, falls under the category of a 'specified identified impurity' requiring its own acceptance criterion or inclusion within a general limit if individually controlled [1].

USP monograph ICH Q3A Acceptance criteria Specified impurity ANDA submission Quality control

Etoricoxib Impurity Q: Prioritized Application Scenarios for Analytical, Regulatory, and Industrial Procurement


1. HPLC Method Development and System Suitability: Retention Time Marker for the Thioether Oxidation State in Etoricoxib Impurity Profiling

Etoricoxib impurity Q serves as the definitive retention time marker for the thioether (-SMe) oxidation state in reversed-phase HPLC methods for etoricoxib impurity profiling. Given its PSA of 51.08 Ų—the lowest among the three oxidation-state species (versus 62.06 Ų for sulfoxide impurity 10 and 68.30 Ų for the sulfone API)—impurity Q exhibits the strongest retention on C18 columns and defines the upper boundary of the impurity elution window . During method development, spiking etoricoxib API with impurity Q at the 0.10% USP threshold level and demonstrating baseline resolution (Rs ≥ 1.5) from both the API and the sulfoxide impurity 10 provides regulatory assurance that the method is stability-indicating and capable of detecting under-oxidized process impurities. The Hartman et al. (2003) method, which resolved 13 process impurities on a Zorbax SB-CN column, exemplifies the type of optimized separation required [1]. Laboratories should procure impurity Q as a primary reference standard rather than relying on relative retention time (RRT) literature values, as RRT is column- and system-dependent.

2. LC-MS/MS Identification and Structural Confirmation: Using the Characteristic Δ16 Da and Δ32 Da Mass Shifts for Oxidation-State Assignment in Forced Degradation Studies

In forced degradation studies performed under oxidative stress conditions (per ICH Q1A(R2)), etoricoxib API can undergo both oxidative degradation (e.g., N-oxide formation) and, if residual thioether is present, further oxidation through the sulfoxide to the sulfone. Impurity Q, with its characteristic [M+H]+ at m/z 327.07, serves as the mass spectral anchor for the thioether oxidation state, distinguishable from the sulfoxide (m/z 343.07, Δ16 Da) and the API (m/z 359.07, Δ32 Da) . LC-MS/MS fragmentation of impurity Q shows distinct patterns from the sulfoxide and sulfone, with the methylthio group generating characteristic neutral loss of CH3S• (47 Da) that is absent from the oxygenated analogs. This application is specifically enabled by procurement of impurity Q as a characterized reference standard, as its mass spectral signature cannot be inferred from or substituted by the sulfoxide impurity 10 or the API [2].

3. ANDA Submission and Regulatory Quality Control: Demonstrating Purge of the Thioether Intermediate to Below the 0.10% USP Individual Impurity Threshold

For generic pharmaceutical manufacturers submitting an ANDA for etoricoxib tablets (60, 90, or 120 mg strengths), the drug substance specification must demonstrate that all process-related impurities—including those originating from the penultimate thioether intermediate—are controlled below the NMT 0.10% individual impurity threshold established by the USP monograph [3]. Patent data indicate that without optimized purification, sulfoxide impurity derived from unreacted thioether persists at 4–5% in crude etoricoxib [4]. Impurity Q must be procured as a定量 reference standard to: (a) establish the relative response factor (RRF) at the detection wavelength (typically 234 or 284 nm), (b) determine the limit of quantitation (LOQ) at or below 0.05% (the ICH reporting threshold), and (c) demonstrate in three consecutive validation batches that the thioether-related impurity burden is robustly controlled below 0.10%. Procurement of impurity Q from an ISO 17034-accredited reference standard producer, with a full Certificate of Analysis including HPLC purity, NMR, MS, and residual solvent data, is the regulatory expectation for ANDA method validation packages.

4. Synthetic Process Optimization: Monitoring Oxidation Reaction Completion and Minimizing Thioether Carry-Through to Final API

In etoricoxib API manufacturing, the oxidation of the thioether intermediate to the sulfone is the critical quality-determining step. Process analytical technology (PAT) applications require impurity Q as a reference standard to calibrate in-process HPLC methods that monitor residual thioether levels during the sodium tungstate-catalyzed hydrogen peroxide oxidation [4]. The quantitative target is reduction of thioether (impurity Q) to below the ICH identification threshold of 0.10% in the isolated oxidation product before it enters the subsequent annulation step. Because the thioether and the sulfoxide byproduct co-elute under many generic HPLC conditions (PSA difference of only 10.98 Ų), process chemists require authentic impurity Q to confirm that the chromatographic method is capable of resolving the thioether starting material from the sulfoxide intermediate and the sulfone product. Procurement of impurity Q in quantities of 100–500 mg from a qualified vendor supports both method development and routine in-process testing across multiple manufacturing campaigns.

Quote Request

Request a Quote for Etoricoxib impurity Q

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.